2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride

Catalog No.
S547105
CAS No.
1207064-61-6
M.F
C17H20Cl2FN3O2S
M. Wt
420.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin...

CAS Number

1207064-61-6

Product Name

2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride

IUPAC Name

2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride

Molecular Formula

C17H20Cl2FN3O2S

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C17H18FN3O2S.2ClH/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14;;/h3-8,11-12H,9-10H2,1-2H3;2*1H

InChI Key

BAOHMLBVCLITHA-UHFFFAOYSA-N

SMILES

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

WAY-208466 2HCl; WAY 208466 2HCl; WAY208466 2HCl; WAY-208466 dihydrochloride; WAY 208466 dihydrochloride; WAY208466 dihydrochloride;

Canonical SMILES

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl

Description

The exact mass of the compound WAY-208466 dihydrochloride is 347.1104 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Selective 5-HT6 Receptor Agonist

  • WAY-208466 dihydrochloride is a high-affinity ligand for the serotonin 5-HT6 receptor. This means it binds specifically to this receptor and activates it [].
  • Researchers are interested in understanding how activating the 5-HT6 receptor might influence various neurological processes [].

Potential Effects on Cortical GABA Levels

  • Studies in rats have shown that WAY-208466 dihydrochloride can elevate the levels of GABA, an inhibitory neurotransmitter, in the frontal cortex [].
  • GABA plays a crucial role in mood regulation and anxiety. Understanding how WAY-208466 dihydrochloride affects GABA levels might provide insights into potential treatments for anxiety and depression [].

Research into Antidepressant and Anxiolytic-like Effects

  • Due to its effects on the 5-HT6 receptor and GABA levels, WAY-208466 dihydrochloride is being investigated for its potential antidepressant and anxiolytic-like effects [, ].
  • These are pre-clinical studies, and more research is needed to determine the effectiveness and safety of WAY-208466 dihydrochloride for treating depression or anxiety in humans [, ].

This compound features a pyrrolo[2,3-b]pyridine core substituted with a sulfonyl group and a fluorophenyl moiety. The presence of the dimethylethanamine group enhances its solubility and bioavailability. The dihydrochloride form indicates that the compound is a salt, which can improve stability and facilitate formulation in pharmaceutical applications.

WAY-208466 dihydrochloride acts as an agonist at the 5-HT6 receptor, a G protein-coupled receptor (GPCR) found in the central nervous system []. When it binds to the receptor, it triggers a cascade of cellular signaling events that are believed to underlie its antidepressant- and anxiolytic-like effects []. The specific downstream pathways involved require further investigation [].

  • Potential toxicity: Further studies are needed to determine its potential toxicity in humans [].
  • Limited data: The absence of extensive safety data necessitates caution when handling this compound.
Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic substitution: The dimethylamino group can participate in nucleophilic attacks on electrophiles.
  • Sulfonamide formation: The sulfonyl group can react with amines to form sulfonamides.
  • Hydrogenation: Under specific conditions, the pyridine ring may be reduced, altering its electronic properties.

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as a kinase inhibitor. Kinases are crucial in many signaling pathways, and inhibiting them can have therapeutic effects in diseases like cancer and inflammation. The specific interactions with target kinases remain to be fully elucidated through further pharmacological studies.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyrrolo[2,3-b]pyridine core: This may involve cyclization reactions from simpler precursors.
  • Sulfonylation: The introduction of the sulfonyl group can be achieved via electrophilic aromatic substitution.
  • Amine alkylation: The dimethylethanamine moiety is introduced through alkylation reactions.

Multicomponent reactions (MCRs) are also a promising approach for synthesizing similar compounds efficiently by combining multiple reactants in one step, leading to higher yields and reduced reaction times .

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

  • Binding affinity assays: To determine how strongly the compound binds to its target kinases.
  • Cell-based assays: To evaluate the biological effects on cell proliferation or apoptosis.
  • In vivo studies: To assess pharmacokinetics and therapeutic efficacy in animal models.

Several compounds share structural features with 2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine; dihydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloroethanoneBromo-substituted pyrroleKinase inhibitionContains a bromo substituent
3-(1H-indol-5-yl)-5-[4-(piperazin-1-ylmethyl)phenyl]-1H-pyrrolo[2,3-b]pyridineIndole and piperazine groupsAnticancer propertiesIndole moiety provides different interactions
2-(3,4-dimethoxyphenyl)-7-(1H-indol-5-yl)-5H-pyrrolo[2,3-b]pyrazineDimethoxy substitutionAntitumor activityPyrazine ring offers distinct electronic properties

The unique combination of the fluorophenyl sulfonamide and pyrrolo structure in the target compound may provide distinct pharmacological profiles compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

419.0637316 g/mol

Monoisotopic Mass

419.0637316 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8ID7Y1EE12

Other CAS

633304-27-5

Wikipedia

Way-208466 dihydrochloride

Dates

Modify: 2023-08-15
1: Pineda-Farias JB, Barragán-Iglesias P, Valdivieso-Sánchez A, Rodríguez-Silverio J, Flores-Murrieta FJ, Granados-Soto V, Rocha-González HI. Spinal 5-HT(4) and 5-HT(6) receptors contribute to the maintenance of neuropathic pain in rats. Pharmacol Rep. 2017 Oct;69(5):916-923. doi: 10.1016/j.pharep.2017.04.001. Epub 2017 Apr 4. PubMed PMID: 28628851.
2: Brodsky M, Lesiak AJ, Croicu A, Cohenca N, Sullivan JM, Neumaier JF. 5-HT(6) receptor blockade regulates primary cilia morphology in striatal neurons. Brain Res. 2017 Apr 1;1660:10-19. doi: 10.1016/j.brainres.2017.01.010. Epub 2017 Jan 10. PubMed PMID: 28087224; PubMed Central PMCID: PMC5392252.
3: Zhang YM, Zhang L, Wang Y, Sun YN, Guo Y, Du CX, Zhang J, Yao L, Yu SQ, Liu J. Activation and blockade of prelimbic 5-HT6 receptors produce different effects on depressive-like behaviors in unilateral 6-hydroxydopamine-induced Parkinson's rats. Neuropharmacology. 2016 Nov;110(Pt A):25-36. doi: 10.1016/j.neuropharm.2016.07.014. Epub 2016 Jul 14. PubMed PMID: 27424103.
4: Wang HY, Lu CW, Lin TY, Kuo JR, Wang SJ. WAY208466 inhibits glutamate release at hippocampal nerve terminals. Eur J Pharmacol. 2016 Jun 15;781:117-27. doi: 10.1016/j.ejphar.2016.04.010. Epub 2016 Apr 8. PubMed PMID: 27068148.
5: Liu KC, Li JY, Tan HH, Du CX, Xie W, Zhang YM, Ma WL, Zhang L. Serotonin₆ receptors in the dorsal hippocampus regulate depressive-like behaviors in unilateral 6-hydroxydopamine-lesioned Parkinson's rats. Neuropharmacology. 2015 Aug;95:290-8. doi: 10.1016/j.neuropharm.2015.03.031. Epub 2015 Apr 9. PubMed PMID: 25863121.
6: Monti JM, Jantos H, Schechter LE. The effects of systemic and local microinjection into the central nervous system of the selective serotonin 5-HT6 receptor agonist WAY-208466 on sleep and wakefulness in the rat. Behav Brain Res. 2013 Jul 15;249:65-74. doi: 10.1016/j.bbr.2013.04.024. Epub 2013 Apr 24. PubMed PMID: 23624323.
7: Carr GV, Schechter LE, Lucki I. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats. Psychopharmacology (Berl). 2011 Feb;213(2-3):499-507. doi: 10.1007/s00213-010-1798-7. Epub 2010 Mar 9. PubMed PMID: 20217056; PubMed Central PMCID: PMC2910165.
8: Schechter LE, Lin Q, Smith DL, Zhang G, Shan Q, Platt B, Brandt MR, Dawson LA, Cole D, Bernotas R, Robichaud A, Rosenzweig-Lipson S, Beyer CE. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology. 2008 May;33(6):1323-35. Epub 2007 Jul 11. PubMed PMID: 17625499.

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